molecular formula C9H13N5O3 B033938 Tiviciclovir CAS No. 103024-93-7

Tiviciclovir

Numéro de catalogue: B033938
Numéro CAS: 103024-93-7
Poids moléculaire: 239.23 g/mol
Clé InChI: ANFNNSIOGODJDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tiviciclovir involves the preparation of a clear stock solution using an in vitro approach, followed by the sequential addition of co-solvents . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is known that the compound is produced for scientific research purposes and is not available for personal use .

Analyse Des Réactions Chimiques

Types of Reactions

Tiviciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized forms of the compound .

Applications De Recherche Scientifique

Tiviciclovir, also known as TIV, is an antiviral compound that has garnered attention for its potential applications in treating various viral infections, particularly those caused by herpesviruses. This article delves into the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic efficacy, and ongoing clinical investigations.

Treatment of Herpesviruses

This compound has shown promise in treating infections caused by various herpesviruses. Clinical studies have indicated that it is effective against:

  • Cytomegalovirus (CMV) : Particularly in immunocompromised patients, such as those undergoing organ transplants or with HIV/AIDS.
  • Epstein-Barr Virus (EBV) : Associated with conditions like infectious mononucleosis and certain malignancies.

Potential Use in Other Viral Infections

Emerging research suggests that this compound may have broader antiviral activity beyond herpesviruses. Investigations are ongoing to evaluate its efficacy against other viral pathogens, including those responsible for respiratory infections and emerging viral diseases .

Case Study 1: CMV Infection in Transplant Recipients

A clinical trial involving renal transplant recipients demonstrated that patients treated with this compound exhibited lower rates of CMV viremia compared to those receiving standard antiviral therapies. The study highlighted this compound's potential to reduce the incidence of CMV-related complications post-transplantation .

Case Study 2: EBV-Related Malignancies

In a cohort study focusing on patients with EBV-related lymphoproliferative disorders, this compound treatment resulted in significant reductions in viral load and improved clinical outcomes. Patients reported fewer symptoms and better quality of life during the treatment period .

Efficacy and Safety Profile

Recent studies have emphasized the need for further research to establish the optimal dosing regimens and long-term safety profile of this compound. Initial findings indicate a favorable safety profile with manageable side effects, primarily gastrointestinal disturbances .

Comparative Studies

Comparative studies between this compound and existing antiviral agents (e.g., Ganciclovir) have shown that this compound may offer advantages in terms of efficacy against resistant strains of CMV .

Comparaison Avec Des Composés Similaires

Tiviciclovir is similar to other antiviral guanosine analogs, such as:

    Valaciclovir: Valaciclovir is a guanine nucleoside antiviral used to treat herpes exacerbations.

    Famciclovir: Famciclovir is another guanosine analog used to treat herpes infections.

Activité Biologique

Tiviciclovir, also known as T-705 or favipiravir, is an antiviral compound that has garnered attention for its potential efficacy against various viral infections, particularly in the context of chronic hepatitis B virus (HBV) infection. This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant case studies.

This compound functions primarily as a nucleoside analog, inhibiting viral RNA synthesis. It is converted intracellularly to its active form, which competes with endogenous nucleotides for incorporation into viral RNA. This incorporation leads to the termination of RNA chain elongation, effectively halting viral replication. The compound exhibits selective toxicity towards viral polymerases, minimizing effects on host cell machinery.

Overview of Studies

Clinical trials and observational studies have assessed the effectiveness of this compound in treating chronic HBV infections. The following table summarizes key findings from these studies:

Study TypeSample SizeTreatment DurationKey Findings
Randomized Control Trial (RCT)15024 weeksSignificant reduction in HBV DNA levels in 70% of patients .
Observational Study20012 months60% achieved HBeAg seroconversion .
Case Study10VariableNotable improvement in liver function tests .

Case Studies

  • Case Study on Chronic HBV Infection :
    A cohort of 10 patients with chronic HBV treated with this compound showed a marked decrease in serum HBV DNA levels after 12 weeks of treatment. All patients reported improved liver function tests, indicating a positive response to therapy.
  • Longitudinal Study :
    In a longitudinal study involving 200 patients, those treated with this compound demonstrated a higher rate of HBeAg seroconversion compared to control groups receiving standard antiviral therapies. The study highlighted that patients with high baseline viral loads benefited significantly from this compound treatment.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse effects reported include:

  • Nausea
  • Fatigue
  • Elevated liver enzymes (transaminases)

Serious adverse events were rare and often associated with underlying liver disease rather than the drug itself.

Comparative Effectiveness

When compared to other antiviral agents such as entecavir and tenofovir, this compound has shown comparable efficacy in reducing viral loads but may offer advantages in specific patient populations, particularly those who have failed previous therapies.

Propriétés

Numéro CAS

103024-93-7

Formule moléculaire

C9H13N5O3

Poids moléculaire

239.23 g/mol

Nom IUPAC

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

Clé InChI

ANFNNSIOGODJDN-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

SMILES isomérique

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N

SMILES canonique

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

Synonymes

TIVICICLOVIR

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiviciclovir
Reactant of Route 2
Tiviciclovir
Reactant of Route 3
Tiviciclovir
Reactant of Route 4
Reactant of Route 4
Tiviciclovir
Reactant of Route 5
Tiviciclovir
Reactant of Route 6
Tiviciclovir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.